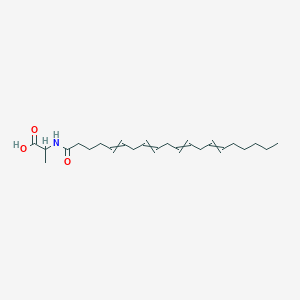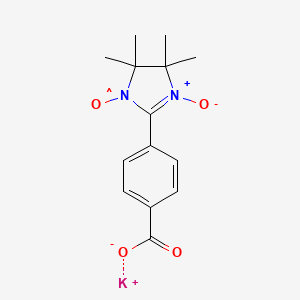
Carboxy-PTIO (potassium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Carboxy-PTIO (potassium) involves the reaction of 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide with potassium hydroxide. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the potassium salt .
Industrial Production Methods: In industrial settings, the production of Carboxy-PTIO (potassium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is then purified through crystallization or other suitable methods to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Carboxy-PTIO (potassium) primarily undergoes reactions with nitric oxide (NO) to form nitrogen dioxide (NO₂). This reaction is rapid and occurs under various conditions, making Carboxy-PTIO (potassium) an effective nitric oxide scavenger .
Common Reagents and Conditions:
Reagents: Nitric oxide (NO), potassium hydroxide (for synthesis).
Conditions: Aqueous medium, controlled temperature, and pH.
Major Products: The major product formed from the reaction of Carboxy-PTIO (potassium) with nitric oxide is nitrogen dioxide (NO₂) .
Scientific Research Applications
Carboxy-PTIO (potassium) has a wide range of applications in scientific research, including:
Mechanism of Action
Carboxy-PTIO (potassium) exerts its effects by reacting stoichiometrically with nitric oxide (NO) to produce nitrogen dioxide (NO₂). This reaction effectively scavenges free nitric oxide radicals, thereby inhibiting their biological and chemical activities . The compound targets nitric oxide directly and prevents its interaction with other molecules, which can lead to various physiological and pathological effects .
Comparison with Similar Compounds
Carboxy-PTIO (potassium) is unique in its strong inhibitory effects on nitric oxide compared to other similar compounds. Some similar compounds include:
- NMMA (NG-monomethyl-L-arginine): A nitric oxide synthase inhibitor with weaker inhibitory effects compared to Carboxy-PTIO (potassium) .
- NOARG (NG-nitro-L-arginine): Another nitric oxide synthase inhibitor with less potency than Carboxy-PTIO (potassium) .
Carboxy-PTIO (potassium) stands out due to its higher potency and stability, making it a preferred choice in research and industrial applications .
Properties
Molecular Formula |
C14H16KN2O4 |
|---|---|
Molecular Weight |
315.39 g/mol |
InChI |
InChI=1S/C14H17N2O4.K/c1-13(2)14(3,4)16(20)11(15(13)19)9-5-7-10(8-6-9)12(17)18;/h5-8H,1-4H3,(H,17,18);/q;+1/p-1 |
InChI Key |
VYEUQMVIGXFZQU-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C([N+](=C(N1[O])C2=CC=C(C=C2)C(=O)[O-])[O-])(C)C)C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


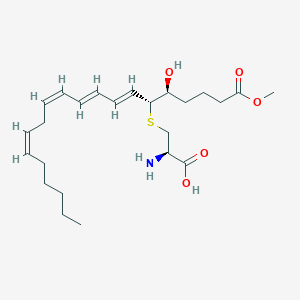

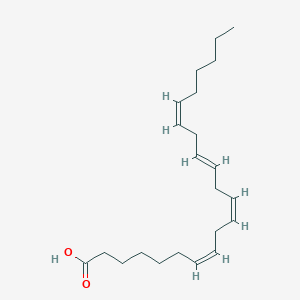
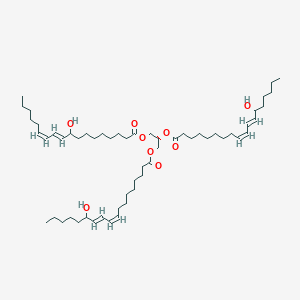
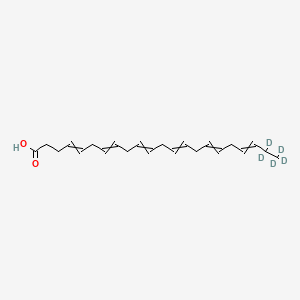

![(E)-7-[(3aS,4S,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid](/img/structure/B10767435.png)
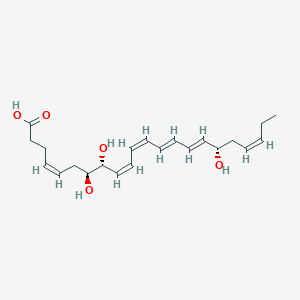
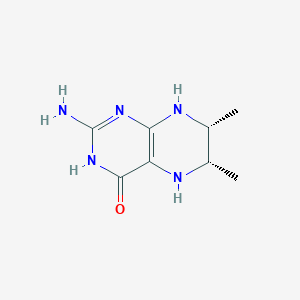
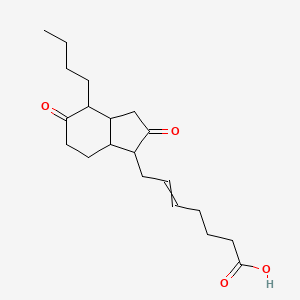
![(5Z,8E,11Z,14Z)-N-[(2S)-2-hydroxypropyl]icosa-5,8,11,14-tetraenamide](/img/structure/B10767473.png)
![[6'-acetyloxy-5-[2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B10767479.png)
